5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Overview
Description
The compound “5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol” is an organic molecule with a bromophenyl group attached to a trifluoropentynol backbone. The presence of the bromine atom suggests that it could be involved in various organic reactions as a leaving group or as part of electrophilic aromatic substitution reactions. The trifluoropentynol part of the molecule suggests potential reactivity at the alkyne and alcohol functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl compound with a trifluoropentynol precursor. The exact method would depend on the available starting materials and the specific conditions required for the reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromophenyl group attached to a trifluoropentynol backbone. The bromine atom would likely be in the para position on the phenyl ring, and the trifluoropentynol group would likely be linear, with the three fluorine atoms and the alkyne creating a steric effect .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could act as a leaving group in nucleophilic substitution reactions, or it could participate in electrophilic aromatic substitution reactions. The alkyne could undergo addition reactions, and the alcohol could be involved in condensation or oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to compounds without halogens. The trifluoromethyl group could increase the compound’s stability and make it more lipophilic, potentially influencing its solubility in different solvents .Scientific Research Applications
Synthesis and Antipathogenic Activity
A study focused on the synthesis and characterization of new thiourea derivatives, including compounds with bromophenyl groups. These compounds demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth capabilities. The presence of bromide or fluorine atoms was correlated with enhanced antimicrobial effects, suggesting potential for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Chemical Synthesis and Spectroscopy
Another research explored the synthesis of novel bromo-hydroxyphenyl derivatives through heterocyclisation reactions. These compounds were characterized using NMR and MS spectrometry, along with UV-Vis and IR spectroscopy. This study contributes to the understanding of the chemical properties and potential applications of bromophenyl-containing compounds in various scientific fields (Manjunatha, 2006).
Apoptosis Inducers and Anticancer Agents
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles, including a compound with a trifluoromethylphenyl group, identified these molecules as novel apoptosis inducers. These compounds showed activity against certain cancer cell lines, with implications for the development of new anticancer agents. The study highlights the potential of these compounds in medicinal chemistry and cancer therapy (Zhang et al., 2005).
Material Science and Photoluminescence
In material science, quadruply annulated borepins synthesized through nucleophilic substitution and Ni-mediated reactions exhibited photoluminescence in the blue-green spectrum. This research opens avenues for using such compounds in the development of optoelectronic devices and photoluminescent materials (Schickedanz et al., 2017).
Mechanism of Action
Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reactants .
Safety and Hazards
As with any chemical compound, handling “5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol” would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation and contact with skin or eyes, and ensure adequate ventilation. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not provided in the available data .
Properties
IUPAC Name |
5-(4-bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQPCQJZELQXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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